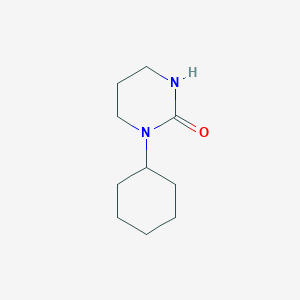

1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone

Cat. No. B8486003

M. Wt: 182.26 g/mol

InChI Key: LKFTYLWDHOTJFU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04183903

Procedure details

The reaction apparatus is a 500 ml flask, equipped with thermometer, reflux condenser and magnetic stirrer. The top of the reflux condenser is connected to a bubbler containing water. Before adding the reagents, the flask is weighed. Then 30 g of urea (0.5 mols) and 156 g of N-cyclohexyl-1,3-propanediamine (1 mol) are put into the flask, which is then slowly heated. Ammonia begins to evolve. Heating is continued until 18 g of ammonia have evolved. The reaction mixture is allowed to cool to room temperature. The solid which precipitates is separated by filtration on a Buchner funnel and dried in vacuo. The weight is 78 g and the melting point is 175° C. The raw reaction product is recrystallized from boiling ethanol. The melting point of the recrystallized product is 198° C. The nitrogen content is 15.25%, whereas the theoretical value is 15.37%. The structure of the product as confirmed by a combination of elemental analysis, 13C NMR and 1H NMR is determined as follows: ##STR3## The structure of this compound has been corroborated by IR and VPO molecular weight measurements. The elemental analysis is as follows:

Identifiers

|

REACTION_CXSMILES

|

N[C:2](N)=[O:3].[CH:5]1([NH:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.N>O>[CH:5]1([N:11]2[CH2:12][CH2:13][CH2:14][NH:15][C:2]2=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

156 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)NCCCN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with thermometer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser and magnetic stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Before adding the reagents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is then slowly heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid which precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated by filtration on a Buchner funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The raw reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is 198° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)N1C(NCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |